molecular formula C12H8O3 B15361135 5-(4-Formylphenyl)furan-2-carbaldehyde CAS No. 886509-20-2

5-(4-Formylphenyl)furan-2-carbaldehyde

Cat. No.: B15361135
CAS No.: 886509-20-2
M. Wt: 200.19 g/mol
InChI Key: LRJRHNFMDRLCCK-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a formyl group at the 4-position and a carbaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)furan-2-carbaldehyde typically involves the following steps:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or 1,4-diol-2-ynes.

  • Carbaldehyde Introduction: The carbaldehyde group at the 2-position can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Formylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the formyl group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group.

  • Substitution: Substitution reactions can replace the formyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-(4-Carboxyphenyl)furan-2-carbaldehyde

  • Reduction: 5-(4-Hydroxyphenyl)furan-2-carbaldehyde

  • Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Formylphenyl)furan-2-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Formylphenyl)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

5-(4-Formylphenyl)furan-2-carbaldehyde is similar to other furan derivatives such as:

  • Furan-2-carbaldehyde: Lacks the formyl group at the 4-position.

  • 4-Formylphenylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of the aldehyde group.

  • 4-Formylphenylfuran-2-carboxamide: Contains an amide group instead of the aldehyde group.

Uniqueness: The presence of both formyl and carbaldehyde groups on the furan ring makes this compound unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications.

Properties

CAS No.

886509-20-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

5-(4-formylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-8H

InChI Key

LRJRHNFMDRLCCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(O2)C=O

Origin of Product

United States

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